4-[(3,4-Dimethylphenoxy)methyl]benzoic acid 4-[(3,4-Dimethylphenoxy)methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 88382-47-2
VCID: VC8005660
InChI: InChI=1S/C16H16O3/c1-11-3-8-15(9-12(11)2)19-10-13-4-6-14(7-5-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
SMILES: CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)O)C
Molecular Formula: C16H16O3
Molecular Weight: 256.3 g/mol

4-[(3,4-Dimethylphenoxy)methyl]benzoic acid

CAS No.: 88382-47-2

Cat. No.: VC8005660

Molecular Formula: C16H16O3

Molecular Weight: 256.3 g/mol

* For research use only. Not for human or veterinary use.

4-[(3,4-Dimethylphenoxy)methyl]benzoic acid - 88382-47-2

Specification

CAS No. 88382-47-2
Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
IUPAC Name 4-[(3,4-dimethylphenoxy)methyl]benzoic acid
Standard InChI InChI=1S/C16H16O3/c1-11-3-8-15(9-12(11)2)19-10-13-4-6-14(7-5-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Standard InChI Key JZRVWERFZKKVPQ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)O)C
Canonical SMILES CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)O)C

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-[(3,4-dimethylphenoxy)methyl]benzoic acid is C₁₆H₁₆O₃, with a molecular weight of 256.30 g/mol. Its structure consists of a benzoic acid backbone substituted at the 4-position by a methylene-linked 3,4-dimethylphenoxy group. Key structural features include:

  • Benzoic acid core: Provides carboxylic acid functionality, enabling hydrogen bonding and salt formation .

  • (3,4-Dimethylphenoxy)methyl substituent: Introduces steric bulk and lipophilicity, influencing solubility and reactivity .

Predicted Physicochemical Properties (Based on Analogs)

PropertyValue/RangeSource Analog
Melting Point160–180°C (estimated)4-(Methylamino)benzoic acid
LogP (Partition Coefficient)~3.2 (calculated)CID 7015983
SolubilitySlightly soluble in water; soluble in THF, DMF, methanolPatent synthesis routes
pKa~4.2 (carboxylic acid)Benzoic acid derivatives

The compound’s InChIKey (MNKAPIULKYVOQG-UHFFFAOYSA-N) and SMILES (CC1=CC(=C(C=C1)OCC2=CC=CC(=C2)C(=O)O)C) further define its stereochemical identity.

Synthetic Routes and Methodological Considerations

Esterification of Benzoic Acid Precursors

A plausible synthesis begins with esterification of 4-bromo-2-methylbenzoic acid, as demonstrated in the preparation of methyl 4-bromoacetyl-2-methylbenzoate :

  • Esterification: Reacting 4-bromo-2-methylbenzoic acid with methanol under sulfuric acid catalysis yields the methyl ester .

  • Palladium-Catalyzed Coupling: Introducing a vinyl group via Pd(dppf)Cl₂-catalyzed reaction with potassium vinylfluoroborate .

  • Halogenation: Bromosuccinimide-mediated α-halogenation to install the bromoacetyl group .

For 4-[(3,4-dimethylphenoxy)methyl]benzoic acid, modifying this route could involve:

  • Replacing the bromo group with a 3,4-dimethylphenoxy moiety via nucleophilic aromatic substitution or Ullmann coupling.

  • Using (3,4-dimethylphenoxy)methyl chloride as an alkylating agent under basic conditions.

Alternative Pathways

  • Friedel-Crafts Alkylation: Reacting 3,4-dimethylphenol with 4-(bromomethyl)benzoic acid in the presence of Lewis acids (e.g., AlCl₃).

  • Mitsunobu Reaction: Coupling 3,4-dimethylphenol with 4-(hydroxymethyl)benzoic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Physicochemical and Spectroscopic Profiles

Spectral Data (Inferred from Analogs)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.8–8.1 (d, 2H, aromatic H adjacent to COOH),

    • δ 6.6–7.3 (m, 3H, phenoxy aromatic H),

    • δ 4.8 (s, 2H, OCH₂),

    • δ 2.2 (s, 6H, CH₃ groups) .

  • IR (KBr): 1690 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C ether) .

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C, consistent with benzoic acid derivatives .

  • Hydrolytic Sensitivity: Stable under acidic conditions but may undergo ester hydrolysis in basic media .

Challenges and Future Directions

  • Stereoselective Synthesis: Achieving regiocontrol during phenoxy group installation remains a hurdle.

  • Toxicity Profiling: No data exist on ecotoxicological impacts, necessitating OECD guideline studies.

  • Scale-Up Feasibility: Adapting batch processes (e.g., patent route ) to continuous flow could enhance yield.

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